

Spectroscopic Profile of 4-Aminodiphenylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Benzenediamine, *N*-phenyl-,
monohydrochloride

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This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Aminodiphenylamine (CAS No. 101-54-2), a crucial intermediate in the synthesis of dyes, pharmaceuticals, and rubber antioxidants. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its spectral characteristics.

Executive Summary

4-Aminodiphenylamine, also known as *N*-phenyl-p-phenylenediamine, is a substituted aromatic amine. Its structural features give rise to a distinct spectroscopic signature. This guide presents its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data in a clear, tabulated format. Detailed experimental protocols for acquiring this data are also provided to ensure reproducibility.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Aminodiphenylamine.

UV-Vis Spectroscopy

Parameter	Value	Solvent
λ_{max}	281 nm	95% Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Assignment	Solvent
7.172	m	Aromatic Protons	CDCl_3
6.948	m	Aromatic Protons	CDCl_3
6.831	m	Aromatic Protons	CDCl_3
6.777	m	Aromatic Protons	CDCl_3
6.633	m	Aromatic Protons	CDCl_3
5.39	s	NH Proton	CDCl_3
3.51	s	NH_2 Protons	CDCl_3

^{13}C NMR (Carbon NMR)

A representative ^{13}C NMR spectrum indicates the presence of multiple unique carbon environments within the aromatic rings. Specific chemical shift assignments require further detailed analysis and comparison with spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Aminodiphenylamine is characterized by the following key absorption peaks, indicative of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Sharp	N-H Stretch (Primary Amine, Asymmetric)
~3300	Strong, Sharp	N-H Stretch (Primary Amine, Symmetric)
~3200	Medium	N-H Stretch (Secondary Amine)
~3100-3000	Medium	Aromatic C-H Stretch
~1600	Strong	N-H Bend (Primary Amine)
~1500	Strong	Aromatic C=C Stretch
~1300	Medium	C-N Stretch
~820	Strong	para-disubstituted benzene C-H bend

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

UV-Vis Spectroscopy

- **Sample Preparation:** A dilute solution of 4-Aminodiphenylamine is prepared in a suitable UV-transparent solvent, such as 95% ethanol. The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.
- **Data Acquisition:** A baseline spectrum of the solvent is recorded. The sample cuvette is then placed in the sample beam path, and the absorbance spectrum is recorded over a

wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λ_{max}) is then determined.

NMR Spectroscopy (^1H and ^{13}C)

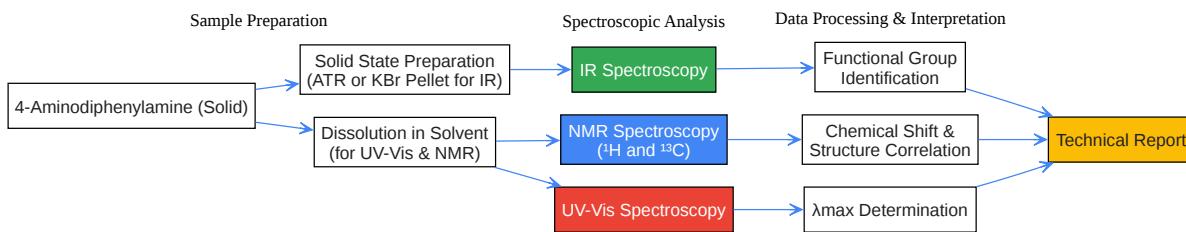
- Sample Preparation: Approximately 5-10 mg of 4-Aminodiphenylamine is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Instrumentation: A high-field Fourier Transform NMR (FT-NMR) spectrometer is used.
- Data Acquisition:
 - For ^1H NMR, a standard pulse sequence is used to acquire the spectrum. The chemical shifts are referenced to the TMS signal (0 ppm).
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. The chemical shifts are also referenced to the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid 4-Aminodiphenylamine is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide and pressing the mixture into a thin disk.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum is collected. The sample is then placed in the infrared beam, and the sample spectrum is recorded. The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 4-Aminodiphenylamine.



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Caption: General workflow for spectroscopic analysis.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com